6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Description
This compound is a substituted 3,4-dihydroisoquinoline derivative featuring:
- 6,7-Diethoxy groups: Electron-donating substituents influencing aromatic ring reactivity and solubility.
- 2-[(2-Methylpropan-2-yl)Oxycarbonyl]: A bulky tert-butyloxycarbonyl (Boc) group providing steric protection and modulating lipophilicity.
The Boc group is commonly introduced using tert-butyl chloroformate under basic conditions, as seen in related intermediates .
Properties
IUPAC Name |
6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-6-24-14-10-12-8-9-20(18(23)26-19(3,4)5)16(17(21)22)13(12)11-15(14)25-7-2/h10-11,16H,6-9H2,1-5H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPMPDOZKGZFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(N(CCC2=C1)C(=O)OC(C)(C)C)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588746 | |
| Record name | 2-(tert-Butoxycarbonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214645-14-3 | |
| Record name | 2-(tert-Butoxycarbonyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Formation
The dihydroisoquinoline scaffold is constructed via a one-pot cyclization strategy adapted from patented methodologies. Starting with 3,4-diethoxy phenethylamine , formylation using ethyl formate generates an intermediate formamide. Subsequent treatment with oxalyl chloride in the presence of phosphotungstic acid catalyzes cyclization, yielding 6,7-diethoxy-3,4-dihydroisoquinoline (Figure 1). This method mirrors the synthesis of 6,7-dimethoxy analogs, substituting methoxy with ethoxy groups.
Key Reaction Conditions
-
Formylation : Ethyl formate, 6 hours at reflux.
-
Cyclization : Oxalyl chloride, phosphotungstic acid (5 mol%), 10–20°C, 2-hour addition.
-
Yield : ~75% (extrapolated from analogous methoxy synthesis).
Castagnoli-Cushman Reaction with Substituted Homophthalic Anhydride
Homophthalic Anhydride Synthesis
3,4-Diethoxy homophthalic anhydride is synthesized from 3,4-diethoxybenzaldehyde via Stobbe condensation with diethyl succinate, followed by hydrolysis and cyclization (Figure 2). This route ensures regioselective incorporation of ethoxy groups at positions 6 and 7.
Ring Formation and Carboxylic Acid Incorporation
Reaction of the anhydride with 1,3,5-triazinane (formaldimine equivalent) in dichloromethane affords 6,7-diethoxy-3,4-dihydroisoquinoline-1-carboxylic acid directly. The Castagnoli-Cushman reaction inherently installs the carboxylic acid at position 1, bypassing post-cyclization modifications.
Optimized Parameters
Boc Protection Strategies
tert-Butoxycarbonyl Group Installation
Post-cyclization, the secondary amine is protected using di-tert-butyl pyrocarbonate (Boc₂O) . The reaction proceeds in alcohol-free chloroform at 60–65°C, monitored by CO₂ evolution.
Procedure
-
Reagents : Boc₂O (1.25 equiv), triethylamine (base).
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms of isoquinoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated isoquinoline compounds.
Scientific Research Applications
6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Positions 6 and 7
Impact of Ethoxy vs. Methoxy :
- Ethoxy (target compound): Increases lipophilicity (logP ~2.5 vs.
- Methoxy : Enhances electron density, favoring electrophilic substitution reactions .
Functional Group Variations at Positions 1 and 2
Boc Group Significance :
- The Boc group in the target compound improves metabolic stability compared to methyl or ethyl esters (e.g., 6d) but may reduce membrane permeability due to bulk .
Ring Saturation and Heteroatom Modifications
Saturation Effects :
- 3,4-Dihydro (target): Partial saturation balances flexibility and aromaticity, aiding in synthetic derivatization.
- Tetrahydro (e.g., ): Increased conformational rigidity may enhance target selectivity but reduce synthetic accessibility.
Biological Activity
6,7-Diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C17H23NO6
- Molecular Weight : 365.4 g/mol
- CAS Number : 1214645-14-3
The compound is believed to exert its biological effects through various mechanisms:
- Inhibition of Oncogenic Signaling : Research has shown that it can inhibit the IL-6/JAK2/STAT3 signaling pathway, which is often activated in colorectal cancer (CRC). This inhibition leads to reduced tumor proliferation and improved histopathological outcomes in animal models .
- Antiproliferative Effects : In vivo studies indicate that this compound demonstrates significant antiproliferative activity against CRC cells. Doses of 10 and 25 mg/kg administered to DMH-induced CRC rats showed protective effects against cancer progression by modulating oxidative stress and inflammatory markers .
- Restoration of Metabolic Profiles : The compound has been noted to restore perturbed metabolic profiles in CRC conditions, suggesting a role in metabolic regulation during cancer progression .
Study on Antiproliferative Activity
A pivotal study investigated the effects of this compound on colorectal cancer:
- Objective : To evaluate the antiproliferative activity in a rat model.
- Methodology : Administered at doses of 10 and 25 mg/kg for 15 days.
- Findings :
Inhibition of Hepatitis C NS5B Polymerase
Another research focus has been on the compound's ability to inhibit viral polymerases:
- Study Focus : Evaluation as a potential inhibitor for hepatitis C virus (HCV) NS5B polymerase.
- Results :
Comparative Analysis with Similar Compounds
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
